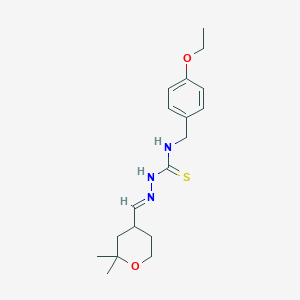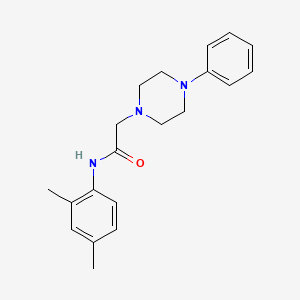
N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BN-80927, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BN-80927 belongs to the class of benzodioxine derivatives, which have been shown to possess various biological activities, including anticonvulsant, antidepressant, and anxiolytic effects.
作用机制
The exact mechanism of action of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in various neurological disorders. N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is thought to enhance the activity of GABA receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate the activity of various neurotransmitter systems in the brain, including the GABA, glutamate, and serotonin systems. Additionally, N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
实验室实验的优点和局限性
One of the advantages of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high potency and selectivity for GABA receptors, which makes it a useful tool for studying the GABA system in the brain. However, one limitation of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in aqueous solutions, which can make it challenging to administer in experimental settings.
未来方向
There are several potential future directions for research on N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential therapeutic applications in other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its effects on various neurotransmitter systems in the brain. Finally, the development of more soluble forms of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could facilitate its use in experimental settings and potentially lead to the development of new therapeutic agents.
合成方法
The synthesis of N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the condensation of 4-isopropylaniline with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. Studies have shown that N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits anxiolytic effects in animal models of anxiety, as well as antidepressant effects in animal models of depression. Additionally, N-(4-isopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to possess anticonvulsant effects in animal models of epilepsy.
属性
IUPAC Name |
N-(4-propan-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)13-3-6-15(7-4-13)19-18(20)14-5-8-16-17(11-14)22-10-9-21-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGJUDMZGSTKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)



![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)

![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)



